

2-(Chloromethyl)-4-methylquinazoline physical properties

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Compound of Interest

Compound Name: 2-(Chloromethyl)-4-methylquinazoline

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An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of **2-(Chloromethyl)-4-methylquinazoline**

Abstract

This technical guide provides a comprehensive overview of **2-(Chloromethyl)-4-methylquinazoline** (CAS No. 109113-72-6), a pivotal heterocyclic intermediate in modern organic synthesis and medicinal chemistry. We delve into its core physical and chemical properties, elucidate its characteristic reactivity, and present detailed, field-proven synthetic protocols. The narrative emphasizes the mechanistic underpinnings of its utility, particularly its role as a versatile electrophile in the construction of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique attributes in their work, from small-scale laboratory synthesis to the development of novel pharmaceutical and agrochemical agents.

Introduction: The Quinazoline Scaffold and the Role of the Chloromethyl Moiety

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a well-established "privileged scaffold" in medicinal chemistry.^[1] Its derivatives are integral to numerous biologically active compounds, including anticancer agents like gefitinib and erlotinib.^[2] **2-(Chloromethyl)-4-methylquinazoline** distinguishes itself as a particularly valuable building

block due to the strategic placement of a highly reactive chloromethyl group at the 2-position.
[1][3]

This functional handle is the primary driver of the compound's synthetic versatility. The chloromethyl group acts as a potent electrophilic site, primed for nucleophilic substitution reactions.[1][4] This reactivity allows for the facile and targeted introduction of diverse functionalities, enabling the systematic exploration of chemical space in drug discovery programs. Its applications are notable in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes, such as Linagliptin, and novel anticancer therapeutics.[1][5][6]

Physicochemical Properties

2-(Chloromethyl)-4-methylquinazoline is a white to off-white or light yellow crystalline solid or powder at room temperature.[4][6][7][8] Its fundamental properties are critical for designing reaction conditions, purification strategies, and appropriate storage protocols.

Data Summary

The key physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |
|-------------------|---|----------------|
| CAS Number | 109113-72-6 | [7][8][9][10] |
| Molecular Formula | C ₁₀ H ₉ ClN ₂ | [7][8][10][11] |
| Molecular Weight | 192.64 g/mol | [7][9][12] |
| Appearance | White to off-white/yellow powder or crystal | [4][7][8] |
| Melting Point | 61 - 65 °C | [4][5][6][8] |
| Boiling Point | 240.0 ± 32.0 °C (Predicted) | [5][6][13] |
| Density | ~1.3 ± 0.1 g/cm ³ | [8][13] |
| Water Solubility | Sparingly soluble (3.11 g/L at 20°C) | [5][7] |
| Solubility | Slightly soluble in Chloroform and Methanol | [5][13] |
| pKa | 1.86 ± 0.50 (Predicted) | [5][7] |
| LogP | 1.9 - 2.677 | [10][12][13] |
| UV λmax | 318 nm (in Ethanol) | [5][6][7] |

Chemical Reactivity and Mechanistic Insights

The chemical behavior of **2-(Chloromethyl)-4-methylquinazoline** is overwhelmingly dictated by the chloromethyl substituent at the C2 position.^[1] This group's high reactivity stems from the presence of chlorine, a good leaving group, attached to a methylene carbon, rendering it an excellent electrophile for nucleophilic substitution (S_N) reactions.^{[1][4]}

The causality behind this reactivity is twofold:

- **Inductive Effect:** The electronegative chlorine atom polarizes the C-Cl bond, creating a partial positive charge on the methylene carbon and making it susceptible to attack by nucleophiles.

- **Leaving Group Stability:** The chloride ion (Cl^-) is a stable species, making it an excellent leaving group and thus lowering the activation energy for substitution reactions.

This inherent reactivity makes the compound a superb alkylating agent for a wide array of nucleophiles, including amines, thiols, and alcohols, facilitating the construction of more complex molecules.^[1] This is the core principle behind its use in synthesizing pharmaceutical derivatives.^{[4][8]}

Caption: General $\text{S}_{\text{N}}2$ reaction pathway of **2-(Chloromethyl)-4-methylquinazoline**.

Synthesis Protocols

Several synthetic routes to **2-(Chloromethyl)-4-methylquinazoline** have been established. A prevalent and effective method involves the cyclization of an aniline derivative with a source of the chloromethyl group.

Synthesis from o-Aminoacetophenone

One of the most direct methods involves the reaction of o-aminoacetophenone with chloroacetonitrile.^{[1][4]} A variation of this approach uses 2-chloroacetamide in the presence of an acid catalyst, which has been shown to produce high yields and purity.^[9]

Detailed Experimental Protocol

The following protocol is a self-validating system adapted from reported literature, designed for high yield and purity.^[9]

Objective: To synthesize **2-(Chloromethyl)-4-methylquinazoline** from o-aminoacetophenone and 2-chloroacetamide.

Materials:

- o-Aminoacetophenone (13.52 g, 0.1 mol)
- 2-Chloroacetamide (10.29 g, 0.11 mol)
- Phosphoric Acid (H_3PO_4) (11.76 g, 0.12 mol)

- Absolute Ethanol
- Ethyl Acetate
- Anhydrous Sodium Sulfate
- Saturated Brine Solution

Procedure:

- **Reactant Dissolution:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 13.52 g (0.1 mol) of o-aminoacetophenone in 80 mL of absolute ethanol. Stir until a homogenous solution is formed.
- **Catalyst Addition:** Add 11.76 g (0.12 mol) of phosphoric acid to the solution. The acid acts as a catalyst to facilitate the condensation and cyclization steps.
- **Reagent Addition:** Slowly add, dropwise, a solution of 10.29 g (0.11 mol) of 2-chloroacetamide dissolved in 20 mL of absolute ethanol at room temperature. The controlled addition is crucial to manage any potential exotherm.
- **Reaction Reflux:** Upon completion of the addition, fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for approximately 45 hours. The prolonged heating ensures the reaction proceeds to completion.
- **Work-up & Isolation:** a. Cool the reaction mixture to room temperature and filter to remove any solid byproducts. b. Wash the filtrate with a saturated brine solution to remove the catalyst and other water-soluble impurities. c. Evaporate the solvent from the filtrate under reduced pressure. d. Extract the resulting residue with ethyl acetate. The organic phase now contains the desired product. e. Dry the organic phase over anhydrous sodium sulfate to remove residual water.
- **Purification & Characterization:** a. Filter off the drying agent and concentrate the ethyl acetate solution in vacuo to yield the crude product. b. The resulting solid can be further purified by recrystallization if necessary. A reported yield for this procedure is approximately 94%, with a purity of >99%.^[9] c. Characterize the final product using techniques such as NMR, Mass Spectrometry, and Melting Point analysis to confirm its identity and purity.

Caption: Workflow for the synthesis of **2-(Chloromethyl)-4-methylquinazoline**.

Applications in Drug Discovery and Organic Synthesis

The primary value of **2-(Chloromethyl)-4-methylquinazoline** lies in its role as a key synthetic intermediate.[\[1\]](#)[\[7\]](#)

- **Anticancer Agents:** A significant body of research utilizes this compound to create derivatives with antiproliferative effects.[\[1\]](#) By reacting it with various aromatic and heteroaromatic amines, researchers can synthesize libraries of 2-(substituted-aminomethyl)-4-methylquinazolines for evaluation as potential cancer therapeutics.[\[1\]](#)[\[2\]](#)[\[14\]](#)
- **Antidiabetic Drugs:** It is a documented building block for Linagliptin, a DPP-4 inhibitor used to treat type 2 diabetes.[\[5\]](#)[\[6\]](#)
- **Agrochemicals:** The reactive nature of the compound also makes it a valuable precursor in the synthesis of novel herbicides and pesticides.[\[3\]](#)[\[4\]](#)[\[8\]](#)

Safety, Handling, and Storage

Due to its high reactivity, **2-(Chloromethyl)-4-methylquinazoline** is classified as a hazardous substance and must be handled with appropriate precautions.[\[7\]](#)

- **Hazards:** The compound is corrosive and causes severe skin burns and eye damage.[\[15\]](#)[\[16\]](#) [\[17\]](#) It is harmful if swallowed and is suspected of causing genetic defects.[\[12\]](#)[\[17\]](#) Acute exposure can lead to irritation of the eyes, skin, and respiratory system.[\[7\]](#)[\[15\]](#)
- **Handling:** Use only in a well-ventilated area, preferably a chemical fume hood.[\[15\]](#) Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[\[15\]](#)[\[16\]](#) Avoid generating dust and avoid all personal contact, including inhalation.[\[15\]](#)[\[16\]](#) Wash hands thoroughly after handling.[\[15\]](#)
- **Storage:** Store in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon).[\[5\]](#)[\[7\]](#) The recommended storage temperature is between 2-8°C in a cool, dry place.[\[7\]](#)[\[8\]](#) Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[\[7\]](#)[\[15\]](#)

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